methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate
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Overview
Description
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular aldol condensation to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromophenyl group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2Z)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Methyl (2Z)-4-(4-methylphenyl)-2-hydroxy-4-oxobut-2-enoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
methyl (Z)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPHNFANFKOJY-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)Br)\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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